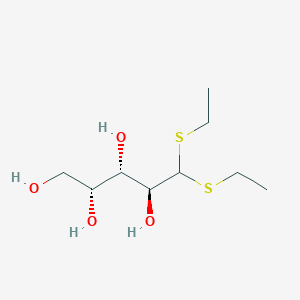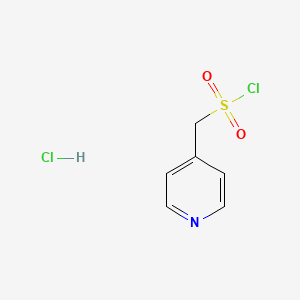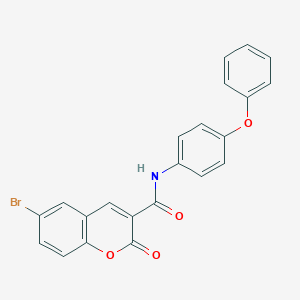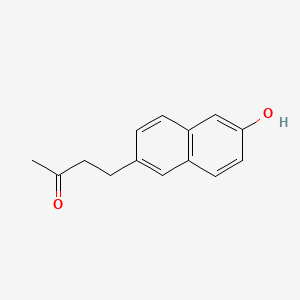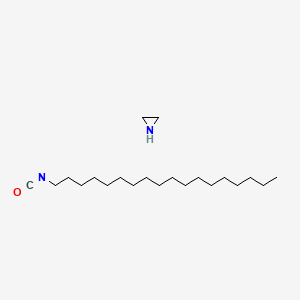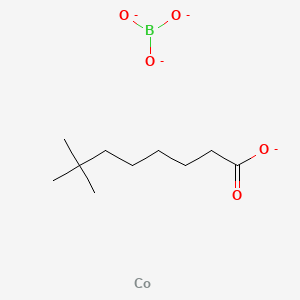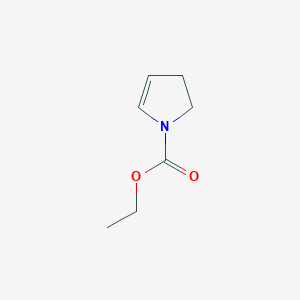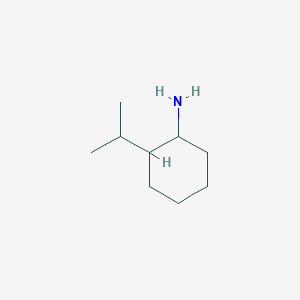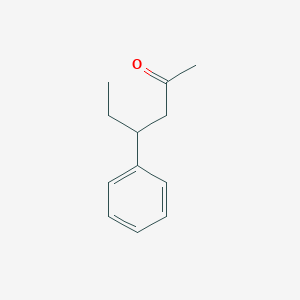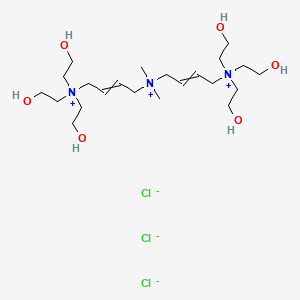
Polyquaternium 1
Vue d'ensemble
Description
Polyquaternium-1 is a polycationic polymer used in the personal care industry . It is used in various products such as conditioners, shampoos, hair mousse, hair spray, hair dye, personal lubricant, and contact lens solutions . It is also known as Polidronium chloride . It is used to emphasize the presence of quaternary ammonium centers in the polymer . It is effective against bacteria, algae, and fungi .
Synthesis Analysis
Polyquaternium-1 synthesis involves a process where 1,4-bis-dimethylamino-2-butene, triethanolamine, and an acid are mixed. Then, 1,4-dichloro-2-butene is introduced to the mixture. Finally, Polyquaternium-1 having a molecular weight as determined by a proton NMR method of about 10,000 or more, is isolated .
Molecular Structure Analysis
The molecular formula of Polyquaternium-1 is C22H48Cl3N3O6 .
Chemical Reactions Analysis
Polyquaternium-1 has been found to have a bathochromic shift of the trypan blue absorption which occurs upon complexing with Polyquaternium-1 .
Physical And Chemical Properties Analysis
Polyquaternium-1 is a white solid or yellowish-brown to brown liquid. It is soluble in water and is stable . It is also very hygroscopic .
Applications De Recherche Scientifique
Antimicrobial Applications in Ophthalmic Preparations
Polyquaternium-1 (PQ-1) is recognized as a non-oxidizing biocide with high disinfection efficiency and low toxicity. It's extensively used in disinfecting solutions for contact lenses and in artificial tear products as a preservative. Research highlights its effective antimicrobial mechanisms, making it a viable option for preserving ophthalmic preparations (He Yan-li, 2011).
Investigation of Resistance in Microorganisms
Studies have explored the genetic basis of resistance to PQ-1 in bacteria like Serratia marcescens. Using random transposon mutagenesis, researchers identified genes related to cell membranes or involved in biosynthesis and metabolism that contribute to resistance, highlighting PQ-1's action against bacterial cell membranes (Caroline E Codling et al., 2004).
Stability and Bacteriostatic Activity
Research on PQ-1's bacteriostatic activity and stability against microbes like Escherichia coli and Staphylococcus aureus shows strong activities at low concentrations. Its stability under UV irradiation and various pH levels, but sensitivity to heat and high salt concentrations, was noted, providing insight into its practical applications and limitations (He Yan-li, 2012).
Application in Cosmetic Products
PQ-1 is utilized in the cosmetic industry, notably in hair care products. For instance, Polyquaternium-74 has been shown to enhance hair conditioning, detangling, and shine, outperforming traditional conditioning polymers when combined with specific emulsions (E. Leroy, 2008).
Electroplating and Nanoparticle Synthesis
In the field of electrochemistry, Polyquaternium-2, a related compound, has been used as a leveling agent in copper electroplating, demonstrating effective adsorption on copper surfaces and uniform thickness in deposits (C. Biao et al., 2016). Additionally, silver-polyquaternium nanoparticles have been synthesized for antimicrobial applications, particularly in ophthalmic devices, showing potential in enhancing the efficacy of current ocular antimicrobials (Evita Chundoo et al., 2019).
Environmental Considerations
Research into the environmental impact of polyquaterniums, such as their sorption to humic acid, is crucial for understanding their fate in wastewater treatment and potential environmental release. Studies have shown varying partition coefficients, indicating differences in sorption behavior and environmental fate between polyquaterniums used in cosmetics and other applications (J. Cumming et al., 2011).
Mécanisme D'action
Polyquaternium-1 works by binding to the bacterial cell wall and preventing the attachment and growth of microorganisms on the surface . It is positively charged, allowing it to neutralize the negative charges of most shampoos and hair proteins, helping hair lie flat. Its positive charges also ionically bond them to hair and skin .
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N3O6.3ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;;;/h3-6,26-31H,7-22H2,1-2H3;3*1H/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWYSKRSMXGNK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48Cl3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
